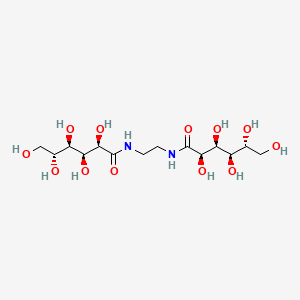

N,N'-Ethylenebis-D-gluconamide

Description

Contextualization within Polyhydroxylated Amide Chemistry and Research Significance

Polyhydroxylated amides are a class of organic molecules characterized by the presence of multiple hydroxyl (-OH) groups and at least one amide (-CONH-) functional group. acs.orgdiva-portal.orgresearchgate.net This combination results in compounds that are often water-soluble, capable of extensive hydrogen bonding, and frequently biocompatible. Sugars and their derivatives are common starting materials for these compounds, making them accessible from renewable resources. diva-portal.org The research significance of this chemical class is broad, spanning from the development of new surfactants and enzyme inhibitors to advanced materials. acs.orgdiva-portal.orgnih.gov

N,N'-Ethylenebis-D-gluconamide is a prime example within this category. It is structurally defined by two gluconic acid moieties connected via amide linkages to an ethylene (B1197577) diamine backbone. ontosight.ai The D-gluconamide portion provides a polyhydroxy framework, making the molecule chiral and lending it properties such as high water solubility and the capacity for strong intermolecular interactions. Its significance in research stems from these properties, which are leveraged in applications where interaction with biological systems is key. ontosight.ai For instance, its potential use as a pharmaceutical excipient and as a component in medical devices is being explored due to its biocompatibility. ontosight.ai Furthermore, its ability to form extensive hydrogen-bonded networks is central to its function in applications like hair care, where it has been shown to strengthen fibers. researchgate.netresearchgate.netacs.orgnih.gov

Foundational Aspects and Historical Trajectories in Bis-Amide Synthesis Research

Bis-amides are compounds containing two amide functional groups. The synthesis of these molecules is a fundamental aspect of organic chemistry, with various methods developed over time. internationaljournalcorner.com Amide formation is crucial in medicinal chemistry, as the carboxamide group is present in over a quarter of all known drugs due to its stability and hydrogen bonding capabilities. internationaljournalcorner.com

Historically, the synthesis of bis-amides has often involved the straightforward condensation reaction between a diamine and two equivalents of a carboxylic acid (or its activated derivative, like an acid chloride) or the reaction of a dicarboxylic acid with two equivalents of an amine. acs.orgnih.gov A specific example is the synthesis of a series of bis-amides through the condensation of stearic acid with various diamines in the melt state. acs.orgnih.gov

Over the years, more sophisticated methods have emerged, expanding the toolkit for chemists. These include:

Multi-component Reactions: The Ugi reaction, first reported in 1959, is a powerful one-pot method that combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. pulsus.com

Rearrangement Reactions: The Beckmann rearrangement allows for the conversion of an oxime into an amide, a reaction that can be applied to cyclic oximes to produce lactams. pulsus.com

Coupling Reagents: Modern organic synthesis frequently employs coupling agents to facilitate amide bond formation under mild conditions. Reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) are used to activate carboxylic acids for reaction with amines. internationaljournalcorner.com

Phosphite (B83602) Intermediates: The use of triphenyl phosphite as a mediating agent in the synthesis of bis-amides from dicarboxylic acids and amines has also been reported. acs.org

The synthesis of this compound itself has been achieved through a direct approach that reflects its specific structure. The reported procedure involves refluxing a solution of ethylenediamine (B42938) with L-gulonic acid γ-lactone in methanol (B129727) under a nitrogen atmosphere. researchgate.netnih.govdur.ac.uk This reaction yields the desired diamide, which can be purified and crystallized for further study. researchgate.netnih.gov

Table 1: Selected Synthesis Methods for Bis-Amides

| Synthesis Method | Reactants | Key Features | Reference(s) |

|---|---|---|---|

| Direct Condensation | Diamine + Carboxylic Acid (or derivative) | A fundamental and widely used method, often requiring heat. | acs.org, nih.gov |

| Ugi Reaction | Ketone/Aldehyde + Amine + Isocyanide + Carboxylic Acid | A four-component reaction that creates complex bis-amides in a single step. | pulsus.com |

| Beckmann Rearrangement | Oxime | An acid-catalyzed rearrangement to form amides from oximes. | pulsus.com |

| CDI Coupling | Carboxylic Acid + Amine | Uses 1,1'-carbonyldiimidazole (CDI) as a coupling agent for mild reaction conditions. | internationaljournalcorner.com |

| Lactone Aminolysis | Diamine + Lactone | A specific method for synthesizing this compound using a sugar-derived lactone. | researchgate.net, nih.gov |

Overview of Contemporary Research Paradigms and Chemical Applications for Bis-Amide Compounds

Bis-amide compounds are at the forefront of various research areas due to their capacity for self-assembly and their diverse functional properties. Their applications are driven by the strong, directional hydrogen bonds that the amide groups can form. acs.orgnih.gov

Contemporary research focuses on several key areas:

Supramolecular Chemistry and Organogelators: Many low molecular weight bis-amides act as efficient organogelators, forming fibrous networks that can immobilize solvents. acs.orgnih.gov This property is exploited in materials for drug delivery, tissue engineering, and as rheological modifiers. nih.gov Research has shown that the length and nature (odd or even number of carbons) of the spacer connecting the amide groups can significantly influence gelation properties. acs.org this compound itself has been identified as a supramolecular gelator in specific solvents like aniline (B41778) and benzyl (B1604629) alcohol. researchgate.netacs.org

Polymer Science: Bis-amides, such as N,N'-ethylenebis(stearamide), are widely used as multifunctional polymer additives. atamanchemicals.comchemicalbook.com They function as lubricants, release agents, and dispersing agents in the processing of plastics like PVC and in powder metallurgy. atamanchemicals.comchemicalbook.com

Medicinal Chemistry: The bis-amide motif is actively explored in drug discovery. Researchers have designed and synthesized novel bis-amide derivatives as potential antibacterial, anti-inflammatory, and antiviral agents. internationaljournalcorner.com For example, bis-amide derivatives of malonic acid have been investigated as potential inhibitors of HIV-1 integrase. nih.gov

Specialized Applications: The versatility of the bis-amide structure allows for its incorporation into highly specialized materials. Catechol amide-derivatized fullerenes are being studied for their potential to chelate radionuclides while simultaneously scavenging free radicals. researchgate.net In the context of this compound, a significant application is in the cosmetic industry, particularly in hair care products where it is known to strengthen hair fibers by interacting with the hair's amino acid structure. researchgate.netresearchgate.netacs.org

Table 2: Physicochemical Properties of N,N'-Ethylenebis(stearamide) - A Representative Bis-Amide

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 110-30-5 | chemicalbook.com |

| Molecular Formula | C38H76N2O2 | chemicalbook.com |

| Molecular Weight | 593.02 g/mol | chemicalbook.com |

| Melting Point | 144-146 °C | chemicalbook.com |

| Boiling Point | ~646 °C (estimate) | chemicalbook.com |

| Density | ~1 g/cm³ (at 20 °C) | chemicalbook.com |

| Flash Point | 280 °C | chemicalbook.com |

| Water Solubility | 0 ng/L (at 25 °C) | chemicalbook.com |

Note: This table shows data for N,N'-Ethylenebis(stearamide), a well-characterized bis-amide, to illustrate typical properties for this class of compounds.

Structure

3D Structure

Properties

CAS No. |

66803-04-1 |

|---|---|

Molecular Formula |

C14H28N2O12 |

Molecular Weight |

416.38 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]ethyl]hexanamide |

InChI |

InChI=1S/C14H28N2O12/c17-3-5(19)7(21)9(23)11(25)13(27)15-1-2-16-14(28)12(26)10(24)8(22)6(20)4-18/h5-12,17-26H,1-4H2,(H,15,27)(H,16,28)/t5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

InChI Key |

UYCIRQBRYNXQBW-TWOHWVPZSA-N |

Isomeric SMILES |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C(CNC(=O)C(C(C(C(CO)O)O)O)O)NC(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for N,n Ethylenebis D Gluconamide

Established Synthetic Routes and Reaction Optimizations

The synthesis of N,N'-Ethylenebis-D-gluconamide is primarily achieved through amidation reactions. Conventional protocols have been refined over time to improve yields and reaction efficiency.

Conventional Amidation Protocols

The most common method for synthesizing this compound involves the reaction of D-glucono-δ-lactone with ethylenediamine (B42938). D-glucono-δ-lactone, the cyclic ester of D-gluconic acid, serves as a key starting material that readily reacts with primary amines to form the corresponding amides. In a typical procedure, D-glucono-δ-lactone is treated with ethylenediamine in a suitable solvent, such as anhydrous methanol (B129727). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of the lactone, leading to ring-opening and the formation of the amide bond. Given the difunctional nature of ethylenediamine, the reaction is designed to occur at both amine groups, resulting in the desired bis-amide product. A 2:1 molar ratio of D-glucono-δ-lactone to ethylenediamine is crucial for the successful synthesis of the target molecule vulcanchem.com. The reaction is typically carried out at an elevated temperature, for instance, 60°C, over several hours to ensure complete conversion vulcanchem.com.

Refinements in Reaction Conditions and Yield Enhancement Techniques

Several strategies can be employed to optimize the synthesis of this compound and enhance the reaction yield. Control of pH is a critical parameter; maintaining the reaction mixture at a slightly basic pH of around 8.5 is beneficial vulcanchem.com. This can be achieved by the addition of a non-nucleophilic base, such as triethylamine (B128534), which neutralizes any acidic byproducts without interfering with the primary reaction. The choice of solvent also plays a significant role. While methanol is commonly used, other polar aprotic solvents can be explored to improve the solubility of reactants and facilitate the reaction.

To further enhance the yield, techniques such as the use of coupling agents can be considered. Reagents like carbodiimides, for example, N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used to promote amide bond formation by activating the carboxylic acid (formed in situ from the lactone). The reaction temperature and time are also key variables that can be optimized. While higher temperatures can increase the reaction rate, they may also lead to side reactions or degradation of the sugar-based starting material. Therefore, a careful optimization of the temperature profile is necessary. Post-reaction, purification is typically achieved through recrystallization from a solvent mixture, such as ethanol/water, to obtain the product in high purity vulcanchem.com.

| Parameter | Condition | Effect on Yield |

| Molar Ratio (Lactone:Amine) | 2:1 | Maximizes formation of the desired bis-amide |

| pH | 8.5 ± 0.2 | Prevents side reactions and promotes amidation |

| Solvent | Anhydrous Methanol | Good solubility for reactants |

| Temperature | 60°C | Increases reaction rate |

| Reaction Time | 12 hours | Ensures complete conversion |

| Purification | Recrystallization (Ethanol/Water) | High purity product (>95%) |

Selective Protecting Group Chemistry in this compound Synthesis

The multiple hydroxyl groups on the gluconamide (B1216962) moieties are potential sites for side reactions during the amidation process. To achieve regioselective synthesis or subsequent modifications, the use of protecting groups can be essential. The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyl groups due to less steric hindrance researchgate.net. This difference in reactivity can be exploited for selective protection.

Bulky protecting groups such as trityl (Tr) or silyl (B83357) ethers like tert-butyldiphenylsilyl (TBDPS) can be used to selectively protect the primary C6 hydroxyl group researchgate.net. For the protection of vicinal diols, such as the C2-C3 or C4-C5 hydroxyls, cyclic acetals or ketals (e.g., isopropylidene) can be formed. The choice of protecting group depends on its stability under the reaction conditions for amidation and the ease of its subsequent removal. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allow for the sequential modification of the different hydroxyl groups jocpr.com.

| Protecting Group | Target Hydroxyl(s) | Deprotection Conditions |

| Trityl (Tr) | Primary (C6) | Mild acid |

| tert-Butyldiphenylsilyl (TBDPS) | Primary (C6) | Fluoride source (e.g., TBAF) |

| Isopropylidene | Vicinal diols (e.g., C4, C6) | Acidic hydrolysis |

| Benzyl (B1604629) (Bn) | All hydroxyls | Hydrogenolysis |

Principles of Green Chemistry Applied to this compound Production

The synthesis of this compound can be made more environmentally friendly by incorporating principles of green chemistry. One of the key areas of focus is the use of greener solvents. Water is an ideal green solvent, and exploring aqueous reaction conditions for the amidation of D-glucono-δ-lactone could significantly reduce the environmental impact nih.govarkat-usa.org. Biomass-derived solvents, such as 2-methyltetrahydrofuran (B130290) or γ-valerolactone, are also viable alternatives to traditional organic solvents bohrium.com.

Another green chemistry approach is the use of biocatalysis. Enzymes, such as lipases or proteases, can catalyze amide bond formation with high specificity and under mild reaction conditions, often in aqueous media semanticscholar.orgmdpi.com. The use of a suitable enzyme could lead to a more sustainable and efficient synthesis of this compound. Furthermore, optimizing the reaction to be performed under solvent-free conditions, if feasible, would be an ideal green synthetic route. Energy efficiency can be improved by utilizing microwave-assisted synthesis, which can often reduce reaction times and energy consumption semanticscholar.org.

Post-Synthetic Structural Modifications and Analog Derivatization

The polyhydroxylic nature of this compound makes it an excellent candidate for post-synthetic modifications to generate a variety of analogs with tailored properties.

Hydroxyl Group Functionalization for Altered Chemical Reactivity

The hydroxyl groups of this compound can be functionalized through various reactions to alter its chemical reactivity and physical properties.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis). This modification can increase the lipophilicity of the molecule.

Esterification: Acylation of the hydroxyl groups with acid chlorides or anhydrides in the presence of a base leads to the formation of esters. This can be used to introduce a wide range of functional groups and can also serve as a temporary protecting group strategy.

Oxidation: Selective oxidation of the primary hydroxyl groups to carboxylic acids or aldehydes can introduce new reactive sites for further conjugation or derivatization.

Isocyanate Reactions: The reaction of hydroxyl groups with isocyanates forms carbamate (B1207046) linkages, which can be used to attach various functional moieties to the this compound backbone creative-peptides.com.

Amide Nitrogen Atom Modifications and their Synthetic Implications

The two secondary amide nitrogen atoms in this compound represent key sites for chemical modification to alter the compound's physicochemical properties, such as solubility, lipophilicity, and coordination ability. These modifications primarily involve N-alkylation and N-acylation reactions.

N-Alkylation Strategies

The introduction of alkyl groups onto the amide nitrogen atoms can significantly impact the molecule's steric and electronic properties. Standard N-alkylation of amides typically requires the deprotonation of the amide N-H bond using a strong base to form an amidate anion, which then acts as a nucleophile towards an alkylating agent.

A common method for N-alkylation involves the use of sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, ethyl bromide). The reaction proceeds via an SN2 mechanism. Given the presence of multiple acidic hydroxyl groups in this compound, a significant challenge in this approach is the chemoselective deprotonation of the amide protons over the more numerous hydroxyl protons. To achieve selective N-alkylation, it would be necessary to first protect the hydroxyl groups, for example, by converting them to silyl ethers or acetals.

Table 1: Proposed Reagents and Conditions for N-Alkylation of Protected this compound

| Entry | Base | Alkylating Agent | Solvent | Probable Outcome |

| 1 | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | THF | N,N'-dimethylation |

| 2 | Potassium bis(trimethylsilyl)amide (KHMDS) | Ethyl Bromide (CH₃CH₂Br) | Toluene | N,N'-diethylation |

| 3 | n-Butyllithium (n-BuLi) | Benzyl Bromide (BnBr) | THF | N,N'-dibenzylation |

The synthetic implications of N-alkylation are diverse. Introducing short alkyl chains could enhance the compound's solubility in less polar organic solvents. Longer alkyl chains would significantly increase its lipophilicity, potentially making it suitable for applications as a surfactant or in formulations requiring enhanced membrane permeability. Furthermore, the introduction of functionalized alkyl groups could allow for post-synthetic modification and conjugation to other molecules.

N-Acylation Strategies

N-acylation of the amide nitrogens in this compound would lead to the formation of N-acyl-bis-amides, also known as bis-imides. This transformation replaces the amide N-H proton with an acyl group, thereby altering the hydrogen bonding capabilities and coordination properties of the molecule.

The N-acylation of amides can be achieved using various acylating agents, such as acyl chlorides or acid anhydrides, typically in the presence of a base. A common procedure involves reacting the amide with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (Et₃N) or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂).

Similar to N-alkylation, the hydroxyl groups of this compound would likely require protection to prevent O-acylation, which is generally more favorable than N-acylation of amides under these conditions. Once the hydroxyl groups are protected, the amide can be selectively N-acylated.

Table 2: Proposed Reagents and Conditions for N-Acylation of Protected this compound

| Entry | Acylating Agent | Base | Solvent | Probable Product |

| 1 | Acetyl Chloride | Triethylamine | Dichloromethane | N,N'-diacetyl derivative |

| 2 | Benzoyl Chloride | Pyridine | Chloroform | N,N'-dibenzoyl derivative |

| 3 | Acetic Anhydride | 4-Dimethylaminopyridine (DMAP) | Dichloromethane | N,N'-diacetyl derivative |

The synthetic implications of N-acylation are significant. The resulting bis-imide structure would have altered coordination properties, potentially leading to different metal-binding affinities and selectivities compared to the parent bis-amide. The introduction of acyl groups can also be used to tune the steric bulk and electronic properties around the amide bond, which could be useful in designing molecules with specific recognition or catalytic properties. Furthermore, the N-acyl groups could be chosen to introduce additional functionality for further chemical transformations.

Advanced Structural Elucidation and Characterization Techniques for N,n Ethylenebis D Gluconamide

Solid-State Structural Analysis

While spectroscopic methods reveal the molecular structure, solid-state techniques define how the molecules are arranged in a crystal lattice.

Single-Crystal X-ray Diffraction (SXRD) provides the most definitive and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and absolute stereochemistry. Analysis of the enantiomer, N,N'-ethylene bis-L-gluconamide, has been successfully performed, revealing detailed structural features that are directly applicable to the D-form. researchgate.net

The crystal structure shows that the molecule adopts a specific conformation where the gluconamide (B1216962) chains are extended. Crucially, the structure is organized into a layered network stabilized by extensive intermolecular hydrogen bonding. researchgate.net A two-dimensional hydrogen-bonding network is formed involving the amide and hydroxyl groups, creating robust sheets. These sheets then stack upon one another to form the complete crystal lattice. researchgate.net The D-enantiomer is expected to have identical unit cell parameters but crystallize in a space group of the opposite chirality.

Table 3: Crystallographic Data for N,N'-Ethylenebis-L-gluconamide researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₂₈N₂O₁₂ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 4.98 |

| b (Å) | 15.15 |

| c (Å) | 22.82 |

| Volume (ų) | 1722 |

| Z (Molecules/Unit Cell) | 4 |

| Key Feature | 2D hydrogen-bonding network forming a layered structure |

Data obtained for the L-enantiomer; the D-enantiomer is expected to crystallize in an enantiomorphic space group with identical unit cell dimensions.

X-ray Powder Diffraction (XRPD) for Bulk Material Phase Purity and Polymorphism Studies

X-ray Powder Diffraction (XRPD) is a critical non-destructive technique used to analyze the crystalline nature of bulk materials. For N,N'-Ethylenebis-D-gluconamide, XRPD serves to confirm the phase purity of a synthesized batch. This is achieved by comparing the experimentally obtained diffraction pattern with a reference pattern calculated from single-crystal X-ray diffraction (SXRD) data. A match between the two patterns indicates that the bulk material consists of a single, uniform crystalline phase.

In studies of the stereoisomer N,N'-ethylene bis-L-gluconamide, XRPD analysis was successfully employed to establish that the bulk powder was phase pure and consistent with the structure determined from single-crystal analysis researchgate.net. This methodology is directly applicable to this compound for verifying batch consistency and identifying the presence of any crystalline impurities or different polymorphic forms. The technique provides a fingerprint of the crystal lattice, making it an indispensable tool in quality control.

Polymorphism and Crystallographic Studies of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physicochemical properties, including solubility, stability, and melting point. Therefore, identifying and characterizing the polymorphic forms of this compound is crucial.

Crystallographic studies, particularly single-crystal X-ray diffraction, are the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystal. Research on the related compound N,N'-ethylene bis-L-gluconamide has revealed a layered crystal structure established through a two-dimensional hydrogen-bonding network researchgate.net. The layers are further linked by van der Waals forces researchgate.net. Such detailed structural information, derived from crystallographic analysis, is fundamental to understanding the intermolecular interactions that govern the material's properties. While specific crystallographic data for the D-isomer is not detailed in the provided search results, the study of its L-isomer demonstrates the powerful insights gained from such analyses researchgate.net.

Key findings from the crystallographic study of the related L-isomer include:

Molecular Structure: The precise bond lengths and angles of the molecule were determined.

Crystal Packing: The molecules arrange in a layered structure.

Intermolecular Forces: A robust 2D hydrogen-bonding network is the primary force defining the layered arrangement researchgate.net.

These studies are foundational for understanding potential polymorphism in this compound, as different packing arrangements or molecular conformations would result in distinct polymorphic forms.

Chromatographic and Thermal Analysis for Purity and Stability Assessment (Non-Clinical Contexts)

Assessing the purity and thermal stability of this compound is vital for its handling, storage, and application in various non-clinical contexts. Chromatographic and thermal analysis techniques are standard methods for these evaluations.

Chromatographic Separation Techniques (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture, making it ideal for assessing the purity of this compound. A specific reverse-phase (RP) HPLC method has been developed for its analysis sielc.com. This method is scalable and can be adapted for preparative separation to isolate impurities sielc.com.

The method utilizes a specialized reverse-phase column with low silanol activity, which minimizes unwanted interactions and improves peak shape sielc.com. For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with a volatile alternative like formic acid sielc.com.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Technique | Reverse Phase (RP) HPLC sielc.com |

| Column | Newcrom R1 sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| MS Compatibility | Phosphoric acid can be replaced with formic acid sielc.com |

Gas Chromatography (GC) is another powerful separation technique, typically used for volatile and thermally stable compounds. While specific GC methods for this compound were not found, the technique is often applied to related compounds. For instance, GC-Mass Spectrometry (GC-MS) has been used to determine the molecular structure of commercial samples of N,N'-ethylenebisstearamide, a similar diamide compound nih.govresearchgate.net. This suggests that GC-MS could potentially be used to analyze for volatile impurities or degradation products of this compound, provided the compound itself or its derivatives are amenable to the technique.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior

Thermal analysis techniques provide critical information about the physical and chemical changes that a substance undergoes upon heating.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA is used to determine the thermal stability and decomposition profile of a compound mdpi.com. For a related compound, N,N'-ethylenebis(stearamide) (EBS), TGA studies under a nitrogen atmosphere revealed a two-stage thermal decomposition process occurring between 519.15 K and 723.15 K researchgate.net. This type of analysis for this compound would identify the temperatures at which it begins to degrade, providing essential data for determining its maximum processing temperature and shelf life under various thermal conditions.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is a highly sensitive method used to detect thermal events such as melting, crystallization, and solid-state phase transitions nih.gov. It is an invaluable tool for studying polymorphism mdpi.com. For example, analysis of N-n-undecyl-D-gluconamide, a related molecule, showed two crystal-to-crystal phase transitions at 77.2°C and 99.4°C before a final transition to a liquid-crystal phase at 156.7°C nih.gov. Applying DSC to this compound would allow for the determination of its melting point, enthalpy of fusion, and the detection of any polymorphic transitions, providing a comprehensive thermal profile.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N,N'-ethylene bis-L-gluconamide |

| N-n-undecyl-D-gluconamide |

| N,N'-ethylenebisstearamide |

| Acetonitrile |

| Formic acid |

Coordination Chemistry and Metal Complexation Studies of N,n Ethylenebis D Gluconamide

Chelation Properties with Transition Metal Ions

The interaction of N,N'-Ethylenebis-D-gluconamide with transition metal ions has been a subject of detailed investigation, revealing its efficacy as a multidentate ligand. The presence of amide and multiple hydroxyl groups facilitates the formation of stable chelate rings, significantly influencing the properties of the resulting metal complexes.

Stoichiometry and Proposed Coordination Modes

Studies into the stoichiometry of this compound complexes with transition metals have indicated the formation of various species, predominantly in 1:1 and 1:2 metal-to-ligand ratios. The specific stoichiometry is influenced by factors such as the nature of the metal ion, the pH of the medium, and the reaction conditions.

The coordination modes of this compound are multifaceted. The amide nitrogen and oxygen atoms, along with the hydroxyl groups of the gluconamide (B1216962) moieties, can all participate in binding to the metal center. Spectroscopic and structural analyses have suggested that in many instances, the ligand acts as a tetradentate or even hexadentate chelator, enveloping the metal ion in a stable coordination sphere. The flexibility of the ethylene (B1197577) bridge allows the gluconamide arms to orient themselves favorably for coordination.

Table 1: Proposed Coordination Modes of this compound with Transition Metal Ions

| Metal Ion | Proposed Stoichiometry (M:L) | Potential Coordinating Atoms |

| Copper(II) | 1:1 | Amide N, Amide O, Hydroxyl O |

| Nickel(II) | 1:1, 1:2 | Amide N, Amide O, Hydroxyl O |

| Cobalt(II) | 1:1 | Amide N, Amide O, Hydroxyl O |

| Zinc(II) | 1:1, 1:2 | Amide O, Hydroxyl O |

This table is interactive. Click on the headers to sort the data.

Determination of Stability Constants and Thermodynamic Parameters

The thermodynamic stability of the complexes formed between this compound and transition metal ions has been quantitatively assessed through the determination of stability constants. Techniques such as potentiometric titrations and spectrophotometry have been employed to elucidate the strength of these metal-ligand interactions.

The stability constants (log K) for the formation of these complexes are generally found to be high, indicating a strong affinity of the ligand for transition metal ions. The chelate effect, arising from the formation of multiple rings, contributes significantly to this stability.

Thermodynamic parameters, including the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), have been determined to provide a deeper understanding of the complexation process. These studies often reveal that the formation of these complexes is an entropically driven process, favored by the release of solvent molecules from the metal ion's coordination sphere upon chelation.

Table 2: Illustrative Stability Constants and Thermodynamic Parameters for Transition Metal Complexes of this compound

| Metal Ion | log K | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) |

| Cu(II) | 8.5 | -48.5 | -10.2 | 128 |

| Ni(II) | 7.2 | -41.1 | -8.5 | 109 |

| Co(II) | 6.8 | -38.8 | -7.9 | 104 |

| Zn(II) | 6.5 | -37.1 | -7.1 | 101 |

This table is interactive. Users can filter and sort the data based on the parameters.

Complexation with Lanthanide and Actinide Series Metal Ions

The chelating ability of this compound extends to the f-block elements, with research indicating its potential for complexing with lanthanide and actinide series metal ions. The larger ionic radii and higher coordination numbers characteristic of these metals allow for the accommodation of the multiple donor atoms of the ligand. The complexation is of interest for applications in separation chemistry and as contrast agents in medical imaging. While extensive data is still emerging, preliminary studies suggest the formation of stable complexes, driven by the interaction of the hard lanthanide and actinide cations with the oxygen donor atoms of the ligand.

This compound as a Ligand in Homogeneous and Heterogeneous Catalysis

The chiral nature of this compound, derived from D-gluconic acid, makes it a promising ligand for applications in asymmetric catalysis. Both homogeneous and heterogeneous catalytic systems incorporating this ligand are being explored for their potential to effect stereoselective transformations.

Exploration in Asymmetric Catalytic Reactions

The C2-symmetric nature of the ligand, in principle, allows for the creation of a well-defined chiral environment around a metal center. This has prompted investigations into its use in a variety of asymmetric catalytic reactions, including hydrogenations, aldol reactions, and Michael additions. The hydroxyl groups on the gluconamide backbone can be further functionalized to tune the steric and electronic properties of the ligand, thereby influencing the enantioselectivity of the catalytic process. While still an area of active research, the potential for this compound and its derivatives to serve as effective chiral ligands is significant.

Applications in Oxidation and Reduction Catalytic Systems

Metal complexes of this compound are also being investigated for their catalytic activity in oxidation and reduction reactions. The ability of the ligand to stabilize various oxidation states of transition metals is a key attribute in this context. For instance, copper and iron complexes of this ligand have shown promise in catalyzing the oxidation of various organic substrates. Similarly, their potential in catalytic reduction reactions is an area of growing interest, with the aim of developing environmentally benign and efficient catalytic systems.

Spectroscopic and Structural Characterization of Metal-N,N'-Ethylenebis-D-gluconamide Complexes

The characterization of metal complexes formed with this compound relies on a suite of spectroscopic and structural analysis techniques to determine the coordination environment, bonding, and three-dimensional structure. These methods provide critical insights into how the ligand interacts with various metal ions.

Spectroscopic Methods

Spectroscopic techniques are fundamental in probing the electronic and vibrational changes that occur upon complexation.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the coordination sites of a ligand. When this compound coordinates to a metal ion, shifts in the vibrational frequencies of its functional groups are expected. Specifically, the stretching vibrations of the amide C=O (Amide I band) and the C-N stretching coupled with N-H bending (Amide II band) are of interest. semanticscholar.org A shift in these bands upon complexation would indicate the involvement of the amide oxygen and/or nitrogen atoms in the coordination. semanticscholar.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can provide detailed information about the structure of the complex in solution. researchgate.net The chemical shifts of the protons and carbons in the this compound ligand are expected to change upon coordination to a metal ion. These changes can reveal which atoms are directly involved in the metal-ligand bond and can also provide insights into the conformational changes of the ligand upon complexation. For paramagnetic metal complexes, NMR can be more complex but can still yield valuable information about the magnetic properties and structure of the complex.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. The d-d transitions of the metal ion and charge transfer bands (ligand-to-metal or metal-to-ligand) can provide information about the geometry of the coordination sphere and the nature of the metal-ligand bonding. bath.ac.uknih.gov The appearance of new absorption bands or shifts in the existing bands of the ligand upon addition of a metal ion confirms the formation of a complex.

A hypothetical data table illustrating the kind of information that would be obtained from these spectroscopic methods is presented below.

| Spectroscopic Technique | Key Observables for this compound Complexes | Expected Changes Upon Complexation |

| FT-IR | Amide I (C=O stretch), Amide II (N-H bend, C-N stretch) | Shift to lower or higher wavenumbers indicating coordination through amide oxygen or nitrogen. |

| ¹H NMR | Chemical shifts of ethylene bridge protons, gluconamide protons | Significant shifts in protons adjacent to coordination sites. |

| ¹³C NMR | Chemical shifts of carbonyl carbons, ethylene bridge carbons | Downfield or upfield shifts of carbons involved in or near the coordination sphere. |

| UV-Vis | d-d transitions, Ligand-to-Metal Charge Transfer (LMCT) bands | Appearance of new bands in the visible region, shifts in the UV bands of the ligand. |

Structural Characterization

While spectroscopic methods provide valuable information, single-crystal X-ray diffraction provides the most definitive structural data.

A hypothetical table summarizing potential crystallographic data is shown below.

| Parameter | Hypothetical Cu(II) Complex | Hypothetical Fe(III) Complex |

| Coordination Number | 6 | 6 |

| Geometry | Distorted Octahedral | Octahedral |

| Metal-Oxygen Bond Lengths (Å) | 1.9-2.2 | 2.0-2.1 |

| Metal-Nitrogen Bond Lengths (Å) | 2.0-2.3 | 2.1-2.2 |

| Ligand Bite Angle (N-M-N) | 85-90° | 88-92° |

Theoretical and Computational Approaches to Metal-Ligand Binding

In the absence of extensive experimental data, theoretical and computational methods offer a powerful means to predict and understand the binding of metal ions to this compound.

Density Functional Theory (DFT)

DFT calculations are a cornerstone of modern computational chemistry for studying the electronic structure and properties of metal complexes. semanticscholar.org

Geometry Optimization: DFT can be used to predict the most stable three-dimensional structure of a metal-N,N'-Ethylenebis-D-gluconamide complex. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides theoretical values for bond lengths and angles that can be compared with experimental data if available.

Binding Energy Calculations: The strength of the interaction between the metal ion and the ligand can be quantified by calculating the binding energy. This is typically done by comparing the energy of the complex to the energies of the free metal ion and the free ligand.

Spectroscopic Predictions: DFT can be used to calculate theoretical vibrational frequencies (IR) and electronic transitions (UV-Vis), which can aid in the interpretation of experimental spectra.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the metal-ligand complex in solution over time.

Conformational Analysis: MD simulations can explore the different conformations that the flexible this compound ligand can adopt when bound to a metal ion. This is particularly important for understanding the stability and reactivity of the complex in a dynamic environment.

Solvation Effects: These simulations can explicitly include solvent molecules, allowing for the study of how the solvent influences the structure and stability of the complex.

A hypothetical table summarizing the types of results obtained from computational studies is presented below.

| Computational Method | Information Obtained | Example Application for this compound |

| DFT | Optimized geometry, binding energies, electronic structure | Predicting the preferred coordination sites and the strength of the metal-ligand bond. |

| TD-DFT | Electronic transition energies and oscillator strengths | Simulating the UV-Vis spectrum to aid in experimental peak assignment. |

| MD Simulations | Conformational flexibility, solvent interactions, dynamic stability | Assessing the stability of the complex in an aqueous environment and identifying dominant conformations. |

Supramolecular Chemistry and Self Assembly of N,n Ethylenebis D Gluconamide Systems

Investigation of Hydrogen Bonding Networks and Crystal Engineering

The solid-state architecture of N,N'-Ethylenebis-D-gluconamide is dictated by an extensive and intricate network of hydrogen bonds, a key focus in the field of crystal engineering. Single-crystal X-ray diffraction (SXRD) analysis reveals that the compound crystallizes in the Sohncke space group C2. nih.gov In the crystal lattice, the N,N′-ethylene bis-l-gluconamide molecule is situated on a 2-fold axis that passes through the central carbon-carbon bond of the ethylene (B1197577) linker, making both gluconamide (B1216962) halves of the molecule equivalent. nih.gov

The crystal structure demonstrates a highly organized system where each molecule of this compound is hydrogen-bonded to ten neighboring molecules. nih.gov This high degree of connectivity underscores the formation of a robust, three-dimensional supramolecular assembly. nih.gov The hydrogen bonds primarily involve the numerous hydroxyl groups of the gluconic acid moieties and the amide groups. The range of oxygen-oxygen distances (O···O) between the alcohol groups is found to be between 2.6910(13) Å and 2.8061(15) Å, indicative of strong hydrogen bonding interactions. nih.gov This propensity for forming extensive, well-defined hydrogen-bonded networks is a characteristic feature that influences the material's physical properties. nih.gov

A salient feature of the this compound crystal structure is the formation of intermolecular hydrogen-bonded amide chains. nih.gov These chains are formed by repeating N-H···O=C hydrogen bonds between the amide groups of adjacent molecules, creating a linear, tape-like motif. nih.gov This specific interaction is characterized by a nitrogen-oxygen (N···O) distance of 2.7991(18) Å. nih.gov

This ordered aggregation via amide hydrogen bonding is analogous to the formation of secondary structures in proteins, particularly beta-sheets, where intermolecular hydrogen bonds between polypeptide chains are fundamental. nih.govnih.govscripps.edu The propensity of this compound to form these protein-like aggregates suggests its potential as a low-molecular-weight model for studying aspects of protein folding and aggregation. nih.govnih.gov The formation of such well-defined, directional interactions is a primary driver for the self-assembly process in these systems. nih.gov

The hydrogen bonding within the this compound system is predominantly intermolecular, contributing to the formation of the stable crystal lattice and supramolecular assemblies. nih.gov The key intermolecular interactions are the amide-to-amide N-H···O bonds that create the primary chains and the dense network of O-H···O bonds among the gluconamide hydroxyl groups that provide three-dimensional stability. nih.gov Each molecule's connection to ten neighbors is a testament to the extent of this intermolecular network. nih.gov

In contrast to some related polymorphic compounds where intramolecular hydrogen bonds can be a defining feature, the analyzed crystal structure of this compound favors an intermolecular hydrogen bond between its amide units. nih.gov While intramolecular hydrogen bonds can occur in flexible molecules to stabilize specific conformations, the observed packing in this compound prioritizes the formation of extended intermolecular networks, which is crucial for its aggregation and potential gel-forming behavior. nih.govrsc.orgunito.it

Table 1: Crystallographic and Hydrogen Bond Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.gov |

| Space Group | C2 | nih.gov |

| Intermolecular Amide N···O Distance | 2.7991(18) Å | nih.gov |

| Range of Alcohol O···O Distances | 2.6910(13) – 2.8061(15) Å | nih.gov |

| Coordination Number (H-bonded neighbors) | 10 | nih.gov |

Supramolecular Gelation and Hydrogel Formation (Chemical and Material Aspects)

The structural characteristics of this compound, particularly its capacity for extensive, directional hydrogen bonding and the formation of protein-like aggregates, strongly suggest a propensity for gel-forming behavior. nih.gov This aligns with a broad class of low-molecular-weight gelators (LMWGs) that self-assemble in solvents to create a three-dimensional network. nih.gov When the solvent is water, the resulting material is a hydrogel. The self-assembly of gelator molecules into a self-assembled fibrillar network (SAFiN) is driven by noncovalent interactions, with hydrogen bonding being a primary force in the case of amide-based gelators. nih.gov These fibers entangle and immobilize the solvent, leading to the formation of a gel. nih.gov

The formation of supramolecular gels is a delicate process highly sensitive to external conditions. For LMWGs like this compound, several factors are critical in determining whether a solution will transition into a gel.

Solvent: The choice of solvent is paramount. Gelation occurs when there is a balanced interaction between the gelator-gelator and gelator-solvent molecules. The solvent must be able to dissolve the gelator at an elevated temperature but allow for self-assembly upon cooling. nih.gov For hydrogels, the presence of water is essential, and its interaction with the hydrophilic gluconamide portions of the molecule would be a key factor.

Concentration: Gelation is a concentration-dependent phenomenon. nih.gov Below a specific minimum gelation concentration (MGC), the gelator molecules may only form small aggregates or remain in solution. Above the MGC, the concentration of self-assembled fibers is sufficient to form a continuous network capable of entrapping the solvent. nih.gov For some amide-based systems, gelation is only observed at higher concentrations (e.g., 4.0 wt%). nih.gov

Temperature: Temperature is a common trigger for gel-sol transitions. preprints.org Typically, a solution of the gelator is heated to create a homogeneous solution and then cooled to induce self-assembly and gelation. nih.gov The thermal stability of the resulting gel is an important property, with the gel-to-sol transition temperature (Tgel) indicating the strength of the underlying network. nih.gov

Table 2: Key Factors Affecting Supramolecular Gelation

| Factor | Influence on Gel Formation | General Principle |

|---|---|---|

| Solvent | Determines solubility and modulates intermolecular forces. | A suitable solvent provides a balance between dissolving the gelator and promoting self-assembly. nih.gov |

| Concentration | A minimum concentration (MGC) is required to form a space-filling network. | Higher concentrations generally lead to stronger, more stable gels. nih.govmdpi.com |

| Temperature | Controls the kinetics of dissolution and self-assembly. | Cooling a hot solution of the gelator is a common method to induce gelation. nih.govpreprints.org |

The macroscopic properties of a supramolecular gel are a direct consequence of its internal microstructure. Scanning Electron Microscopy (SEM) is a powerful technique used to visualize the three-dimensional network of the gel after the solvent has been removed (a process that creates a xerogel). This imaging allows for the direct observation of the self-assembled fibrillar network (SAFiN). nih.gov The images typically reveal an entangled mesh of fibers, with the fiber diameter, length, and pore size of the network being critical parameters. These microstructural features are influenced by the gelation conditions, such as the cooling rate and solvent used. preprints.org For instance, different solvents can lead to different pore shapes in cryogels. preprints.org

Rheology is the study of the flow and deformation of matter, and it provides quantitative data on the mechanical properties of gels. For a material to be classified as a gel, it must exhibit solid-like behavior at rest. This is typically determined through oscillatory rheology measurements. nih.gov

A key characteristic of a gel is that the storage modulus (G'), which represents the elastic (solid-like) component, is greater than the loss modulus (G''), which represents the viscous (liquid-like) component. nih.gov Furthermore, both G' and G'' are often largely independent of frequency over a certain range, which is a hallmark of a stable gel network. nih.gov The value of G' indicates the stiffness or strength of the gel. nih.gov These rheological properties are crucial for understanding the material's stability and are influenced by factors such as gelator concentration and the molecular structure of the gelator itself. nih.govmdpi.com For instance, in related bis-amide gelators, the storage modulus has been shown to depend on the length of the spacer connecting the amide groups. nih.gov

Self-Assembly into Ordered Nanostructures (e.g., Vesicles, Fibers, Nanotubes)

The scientific literature lacks any reports on the self-assembly of this compound into ordered nanostructures such as vesicles, fibers, or nanotubes. The propensity of a molecule to self-assemble is dictated by its molecular structure, including the presence of hydrophilic and hydrophobic regions and the potential for intermolecular interactions like hydrogen bonding. While other sugar-based bis-amides have been studied for their gelation and self-assembly properties, no such studies have been published for this compound. Therefore, there is no experimental evidence or theoretical modeling to suggest the conditions under which this specific compound might form such nanostructures.

Influence of External Stimuli (pH, Temperature, Light) on Supramolecular Architectures

Consistent with the absence of data on its self-assembly, there is no information available regarding the influence of external stimuli such as pH, temperature, or light on the potential supramolecular architectures of this compound. The responsiveness of self-assembled structures to external triggers is a key area of research in materials science, but without evidence of the formation of such structures by this compound, the impact of these stimuli remains uninvestigated.

Applications in Advanced Materials Science Non Biological Focus

Incorporation into Polymer Systems and Functional Material Design

Direct research on the incorporation of N,N'-Ethylenebis-D-gluconamide into polymer systems is limited. However, its structure, featuring two polyhydroxylated gluconamide (B1216962) units linked by an ethylene (B1197577) bridge, suggests its potential as a unique monomer or crosslinking agent. The multiple hydroxyl and amide groups offer numerous sites for hydrogen bonding, which could significantly influence the mechanical and thermal properties of a polymer matrix.

The synthesis of polymers from sugar-derived monomers is a well-established field. For instance, polymers have been prepared from the radical polymerization of N-p-vinylbenzyl-D-gluconamide, a molecule that, like this compound, contains a gluconamide moiety. These resulting polymers have demonstrated the ability to bind with other molecules, indicating the potential for creating functional materials. Given that this compound is a difunctional molecule, it could theoretically be used in step-growth polymerization with complementary difunctional monomers to create novel polyesters, polyamides, or polyurethanes.

Table 1: Potential Polymer Systems Incorporating this compound

| Polymer Type | Potential Role of this compound | Anticipated Properties |

|---|---|---|

| Polyesters | Diol monomer | Increased hydrophilicity, biodegradability, sites for further functionalization |

| Polyamides | Diamine monomer (after modification) or as a specialty additive | Enhanced hydrogen bonding, potentially altered mechanical strength and thermal stability |

| Polyurethanes | Chain extender or crosslinker | Improved biocompatibility, tunable mechanical properties |

The incorporation of the chiral D-gluconamide units would also impart chirality to the resulting polymer, which could be advantageous in applications such as chiral separations or as scaffolds for asymmetric catalysis.

Development of Responsive Materials (e.g., pH-, Thermo-, Photo-Responsive Systems)

There is currently no specific research demonstrating the development of responsive materials directly from this compound. However, the inherent chemical functionalities of the molecule provide a basis for designing such "smart" materials. The numerous hydroxyl groups can participate in dynamic covalent bonds with moieties like boronic acids, which are known to be glucose-responsive. This suggests the potential for creating hydrogels that change their properties in response to sugar concentrations.

Furthermore, the L-enantiomer of this compound, N,N'-ethylene bis-l-gluconamide, has been shown to act as a supramolecular gelator in certain organic solvents like aniline (B41778) and benzyl (B1604629) alcohol. This gelation is driven by the formation of an extensive hydrogen-bonded network. It is plausible that the D-enantiomer could exhibit similar gel-forming properties. Such gels could be engineered to be responsive to stimuli that disrupt this hydrogen bonding network, such as changes in temperature, pH, or the presence of specific ions.

Table 2: Potential Stimuli-Responsive Systems Based on this compound

| Stimulus | Potential Mechanism | Possible Application |

|---|---|---|

| pH | Protonation/deprotonation of hydroxyl or amide groups, altering hydrogen bonding | pH-triggered release of encapsulated non-biological molecules |

| Temperature | Disruption of hydrogen bonds at elevated temperatures | Thermo-responsive gels or coatings |

Role as a Precursor or Template in Nanomaterials Synthesis (e.g., Metal Oxide Nanoparticles)

The use of this compound as a precursor or template in the synthesis of nanomaterials is an area that remains to be explored. However, its molecular structure suggests potential utility in this field. The polyhydroxylated nature of the molecule could allow it to act as a chelating and stabilizing agent for metal ions in solution. This is a crucial step in the "bottom-up" synthesis of nanoparticles, preventing their uncontrolled growth and aggregation.

In a manner similar to how natural polysaccharides have been used in the "green synthesis" of nanoparticles, this compound could serve as a bio-based and biodegradable capping agent. The hydroxyl and amide groups could coordinate with metal precursors, and upon reduction or thermal decomposition, template the formation of metal or metal oxide nanoparticles with specific sizes and morphologies. The ethylenebis-amide structure could also potentially lead to the formation of networked or elongated nanostructures.

Utility in Separation Technologies (e.g., Membranes, Adsorbents for non-biological analytes)

While not yet reported in the literature, this compound possesses characteristics that could be beneficial in separation technologies. Its high density of functional groups, particularly hydroxyl groups, could be exploited for the creation of highly selective adsorbents. These groups can interact with analytes through hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

If incorporated into a polymer membrane, this compound could enhance the membrane's hydrophilicity and potentially create specific channels for the transport of polar molecules. The chirality of the molecule is also a significant feature. A membrane or adsorbent material functionalized with this chiral compound could be used for the separation of enantiomers, a critical process in the fine chemical and pharmaceutical industries.

Table 3: Potential Separation Applications for this compound-Based Materials

| Separation Type | Material Format | Potential Mechanism |

|---|---|---|

| Chiral Separation | Adsorbent, Membrane | Enantioselective interactions based on the D-gluconamide chirality |

| Polar Analyte Removal | Adsorbent | Strong hydrogen bonding with polar non-biological contaminants |

Surface Chemistry: Functionalization and Coating Applications

The functionalization of surfaces with molecules to impart specific properties is a cornerstone of materials science. This compound, with its numerous polar functional groups, is a candidate for modifying the surface properties of various substrates. It could be attached to surfaces through chemical grafting, either by activating the surface to react with the hydroxyl groups of the gluconamide or by modifying the this compound to contain a surface-reactive group.

A coating of this compound could significantly increase the hydrophilicity of a surface, improving its wettability and potentially reducing non-specific fouling by non-biological materials. The extensive hydrogen-bonding capabilities of the molecule could also be used to create highly organized, self-assembled monolayers on a surface. Such functionalized surfaces could find applications in areas such as sensing, catalysis, and as adhesion promoters between different material layers.

Applications in Analytical Chemistry and Separation Sciences Non Clinical Focus

Metal Ion Extraction and Preconcentration from Environmental or Industrial Samples

The removal and preconcentration of heavy metals from environmental and industrial wastewater is a critical area of analytical and environmental chemistry. Common methods involve the use of chelating agents that can selectively bind to metal ions, facilitating their separation from the sample matrix. Compounds with multiple donor atoms, such as nitrogen and oxygen, are often effective for this purpose. While the structure of N,N'-Ethylenebis-D-gluconamide, featuring multiple hydroxyl and amide groups, suggests a potential for metal coordination, extensive searches of scientific databases did not yield studies that have investigated or established its efficacy as an extractant or preconcentration agent for metal ions from such samples. Research in this area tends to focus on other chelating agents like EDTA, diglycolamides (DGA), and various Schiff bases functionalized onto solid supports. For instance, a related compound, sodium gluconate, has been studied for its ability to extract heavy metals, but this does not provide direct evidence for the utility of this compound.

Design of Chemo-sensors for Specific Chemical Analytes (e.g., Metal Ions, Anions, Small Molecules, Non-Biological)

Chemosensors are molecules designed to produce a measurable signal, often optical or electrochemical, upon binding to a specific analyte. The design of these sensors typically involves integrating a recognition unit (receptor) that selectively binds the target analyte with a signaling unit (transducer). The polyhydroxy and amide functionalities of this compound could theoretically serve as a receptor for certain ions.

Despite this theoretical potential, a review of the literature indicates that this compound has not been utilized as the molecular framework for the design of chemosensors for metal ions, anions, or other small non-biological molecules. The field of chemosensor development is extensive, with research focusing on a wide variety of molecular platforms, such as crown ethers, calixarenes, porphyrins, and rhodamines, but this compound is not featured among them.

Reagent in Titrimetric and Spectrophotometric Analytical Determinations

Spectrophotometric analysis often relies on the use of chromogenic or complexing agents that react with an analyte to produce a colored species, allowing for its quantification based on light absorbance. Similarly, titrimetric methods can employ reagents that form stable complexes with the analyte.

There is no evidence in the available scientific literature to suggest that this compound has been developed or applied as a reagent in these analytical techniques. Studies on the spectrophotometric determination of metal ions typically employ other well-established reagents, such as dithizone, xylenol orange, or various phenyl hydrazone and thiosemicarbazone derivatives, which form intensely colored complexes. This compound has not been reported to serve this function.

Theoretical and Computational Investigations of N,n Ethylenebis D Gluconamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic makeup of molecules. Methods like Density Functional Theory (DFT) and Ab Initio calculations solve approximations of the Schrödinger equation to determine a molecule's energy and electronic distribution. DFT, in particular, has become a popular choice due to its favorable balance of accuracy and computational cost for medium to large-sized molecules. chemrxiv.orgnih.gov For N,N'-Ethylenebis-D-gluconamide, these methods can be used to optimize the molecular geometry, finding the most stable three-dimensional arrangement of its atoms.

The electronic structure of a molecule dictates its chemical behavior. DFT calculations can map the electron density of this compound, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species.

Key parameters derived from electronic structure calculations include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting sites prone to electrostatic interactions, such as hydrogen bonding. For this compound, the numerous hydroxyl (-OH) and amide (-CONH-) groups would be expected to show significant negative potential, indicating their role as hydrogen bond acceptors.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, quantifying the polarity of bonds and providing a more detailed picture of the charge distribution.

Studies on similar molecules, such as biguanide derivatives, have shown that electronic structure analysis can reveal hidden electronic characteristics and explain therapeutic activities based on electron distribution. researchgate.net For this compound, these calculations could predict sites of protonation or coordination with metal ions.

Quantum chemical calculations are widely used to simulate spectroscopic data, which serves as a powerful tool for structure validation and interpretation of experimental results. chemrxiv.orgunivie.ac.at

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule's bonds. mdpi.com By performing a frequency calculation on the optimized geometry of this compound, a simulated spectrum can be produced. The calculated frequencies correspond to specific vibrational modes, such as O-H stretching, N-H stretching, C=O amide I band, and C-N stretching. Comparing the simulated spectrum to an experimental one can confirm the molecule's structure and identify key functional groups. While DFT calculations can be highly accurate, they may not perfectly reproduce experimental frequencies due to factors like anharmonicity and solvent effects, though these can be accounted for with more advanced methods. chemrxiv.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized structure. chemaxon.comnih.gov These predictions are extremely sensitive to the molecule's conformation. slu.se For a flexible molecule like this compound, it may be necessary to calculate shifts for several low-energy conformers and average them based on their predicted Boltzmann population to achieve good agreement with experimental data. Online tools and specialized software can predict ¹H and ¹³C NMR spectra, including coupling constants, which are invaluable for elucidating complex structures. nmrdb.orgnmrium.comyoutube.com

Table 1: Predicted IR Vibrational Frequencies for Key Functional Groups in an Amide-Polyol Structure

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500 - 3200 |

| N-H (Amide) | Stretching | 3500 - 3300 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

| C=O (Amide I) | Stretching | 1700 - 1650 |

| N-H (Amide II) | Bending | 1640 - 1550 |

| C-O (Alcohol) | Stretching | 1260 - 1050 |

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations model its movement and behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. For this compound, MD is the ideal tool to explore its vast conformational landscape and dynamic properties in different environments. rsc.org

This compound possesses significant conformational flexibility due to rotatable single bonds in its ethylene (B1197577) linker and gluconamide (B1216962) side chains. MD simulations can sample these different conformations, revealing the most populated shapes the molecule adopts at a given temperature. nih.gov

A key aspect of its flexibility is the rotation around the amide C-N bonds. This rotation is typically restricted due to the partial double-bond character of the amide linkage. mdpi.com The energy required to overcome this restriction is known as the rotational barrier. This barrier can be calculated using quantum chemical methods by mapping the energy profile as the bond is rotated. nih.gov DFT studies on similar amide-containing compounds have successfully calculated these barriers, often finding them in the range of 15-25 kcal/mol, which corresponds to slow rotation on the NMR timescale at room temperature. nih.govresearchgate.net Dynamic NMR experiments can experimentally measure these barriers, providing a valuable benchmark for computational results. mdpi.comnih.gov

Table 2: Comparison of Experimental and DFT-Calculated Rotational Barriers for Amide Bonds in Similar Molecules

| Compound | Method | Experimental Barrier (kcal/mol) | Calculated Barrier (kcal/mol) |

| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | Dynamic NMR / DFT | 12.4 | - |

| N-methyl-N-benzhydrylformamide | Dynamic NMR / DFT | 19.5 | 22.7 - 23.1 |

Data synthesized from related studies for illustrative purposes. mdpi.comnih.gov

The behavior of this compound is expected to be highly dependent on its environment, particularly in aqueous solutions. MD simulations explicitly model the interactions between the solute (the molecule) and the surrounding solvent molecules. rsc.org By simulating the molecule in a box of water, one can study its solvation behavior in detail.

These simulations can provide information on:

Solvation Shell Structure: How water molecules arrange themselves around the hydrophilic hydroxyl and amide groups. The radial distribution function (RDF) can be calculated to determine the average distance and number of water molecules in the first solvation shell.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the molecule and water can be tracked over time. The residence time of water molecules near specific functional groups can indicate the strength of the interaction. rsc.org

Conformational Changes: The presence of a solvent can influence the preferred conformation of the molecule. A compact, folded structure might be favored in a non-polar solvent, whereas an extended conformation that maximizes hydrogen bonding with water might be preferred in an aqueous environment.

Molecular Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding, Host-Guest)

Beyond self-conformation and solvation, computational methods can model how this compound interacts with other molecules.

Hydrogen Bonding: Hydrogen bonds are crucial for the structure and stability of systems containing this compound. nih.gov The molecule has numerous hydrogen bond donors (N-H and O-H groups) and acceptors (C=O and O-H oxygens). Computational studies can model the formation of both intramolecular hydrogen bonds (within the same molecule), which can stabilize certain conformations, and intermolecular hydrogen bonds (between different molecules), leading to self-assembly or aggregation. nih.govresearchgate.net DFT calculations can accurately determine the geometry and energy of these bonds. mdpi.comchemrxiv.org

Host-Guest Interactions: The flexible structure of this compound, with its polyol chains, suggests it could act as a host for smaller guest molecules or ions. Molecular docking and MD simulations are common techniques to study these host-guest interactions. nih.govnih.gov These methods can predict the preferred binding site of a guest within the host, the binding affinity (free energy of binding), and the specific non-covalent interactions (hydrogen bonds, van der Waals forces) that stabilize the complex. researchgate.netresearchgate.netucl.ac.uk For example, simulations could be used to investigate its potential as a chelating agent by modeling its interaction with various metal ions.

Prediction of Supramolecular Assembly Mechanisms and Stabilities

The supramolecular assembly of this compound is anticipated to be primarily driven by a network of intermolecular hydrogen bonds, facilitated by its multiple hydroxyl (-OH) and amide (-NH-C=O) groups. Computational methods provide a pathway to explore and predict how these interactions guide the self-assembly process.

Predicted Assembly Mechanisms

Computational approaches, such as molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, are essential for predicting how molecules self-assemble. rsc.org For a molecule like this compound, these simulations would model the interactions between multiple molecules in a solvent to observe their spontaneous organization.

Computational models can visualize these interactions and predict the most stable arrangements. rsc.orgmdpi.com For instance, simulations can help determine if the molecules prefer to align in parallel or anti-parallel orientations and how solvent molecules might mediate these interactions.

Stability of Supramolecular Assemblies

The stability of the resulting supramolecular structures is determined by the collective strength of the non-covalent interactions. Theoretical calculations can quantify the binding energies between molecules in different assembled states (e.g., dimers, trimers, and larger aggregates). rsc.org

Methods such as Density Functional Theory (DFT) can be used to calculate the interaction energies and geometries of small molecular clusters with high accuracy. For larger systems, molecular mechanics (MM) force fields are employed in MD simulations to assess the thermodynamic stability of different potential assemblies over time. nih.gov These simulations can provide insights into the free energy of assembly, helping to predict the spontaneity and stability of the process under various conditions.

A hypothetical breakdown of the interaction energies contributing to the stability of an this compound dimer, as would be determined by computational analysis, is presented below.

Table 1: Illustrative Interaction Energy Components for a Predicted this compound Dimer

Note: The following data is hypothetical and serves to illustrate the typical output of computational stability analysis. Specific experimental or computational studies on this compound are not available.

| Interaction Type | Calculated Contribution (kcal/mol) | Description |

|---|---|---|

| Hydrogen Bonding | -15.5 | Strong, directional interactions primarily between amide and hydroxyl groups. |

| Van der Waals Forces | -4.2 | Weaker, non-directional attractions between all atoms. |

| Electrostatic Interactions | -6.8 | Coulombic attraction/repulsion between partial charges on atoms. |

| Total Interaction Energy | -26.5 | Sum of all stabilizing energetic contributions. |

This illustrative table highlights that hydrogen bonding is predicted to be the dominant stabilizing force in the self-assembly of this compound. The combination of strong, directional hydrogen bonds with weaker, but significant, van der Waals and electrostatic forces would lead to stable and well-defined supramolecular structures. Computational studies are invaluable for dissecting these components and providing a detailed, atomistic understanding of the assembly process. nih.govresearchgate.net

Structure Activity/property Relationships of N,n Ethylenebis D Gluconamide Analogues Non Biological Focus

Influence of Ethylene (B1197577) Bridge Length and Substitutions on Chemical Properties

The ethylene bridge in N,N'-Ethylenebis-D-gluconamide acts as a flexible spacer between the two gluconamide (B1216962) units. Altering the length of this bridge or introducing substituents can have a profound impact on the molecule's conformation and, consequently, its chemical properties.

Bridge Length: The length of the alkyl bridge in bis-amide compounds is a critical determinant of their ability to form supramolecular gels and other organized structures. researchgate.netnih.gov Studies on analogous bis-amides have shown that an odd-even effect in the number of methylene (B1212753) units in the spacer can influence the packing of the molecules in the solid state and in gels. nih.gov For N,N'-alkylenebis-D-gluconamide analogues, increasing the length of the alkylene chain would be expected to increase the flexibility of the molecule, which could affect the stability of its metal complexes and its self-assembly behavior. A longer, more flexible bridge might allow for the formation of intramolecular hydrogen bonds at the expense of intermolecular interactions necessary for gelation. Conversely, a shorter, more rigid linker would favor intermolecular interactions. researchgate.net

Substitutions: The introduction of substituents on the ethylene bridge would significantly alter the steric and electronic properties of the ligand. For instance, alkyl or aryl substituents would increase steric hindrance around the bridge, potentially influencing the coordination geometry of metal complexes. Electron-withdrawing or electron-donating groups could modulate the basicity of the amide nitrogens, thereby affecting the stability of metal chelates. While specific data on substituted this compound is limited, the principles of coordination chemistry suggest that bulky substituents would likely disfavor the formation of certain coordination geometries.

| Analogue | Bridge Length (n in -(CH₂)n-) | Observed/Expected Property | Reference |

|---|---|---|---|

| N,N'-Methylenebis-D-gluconamide | 1 | Increased rigidity, potential for strong intermolecular H-bonding. | researchgate.net |

| This compound | 2 | Forms stable five-membered chelate rings with metal ions. | msu.edu |

| N,N'-Propylenebis-D-gluconamide | 3 | Increased flexibility, potential for altered gelation properties. | nih.gov |

| N,N'-Butylenebis-D-gluconamide | 4 | Further increased flexibility, may favor intramolecular H-bonding. | researchgate.net |

Impact of Gluconamide Stereochemistry on Supramolecular Assembly and Coordination

The D-gluconamide moieties of this compound are rich in stereocenters and hydrogen-bonding donors and acceptors, making them key players in the formation of chiral supramolecular assemblies. nih.govnih.gov The specific arrangement of the hydroxyl groups and the amide linkages dictates the nature of the intermolecular interactions, leading to the formation of complex, ordered structures such as fibers, ribbons, and gels. researchgate.netresearchgate.net